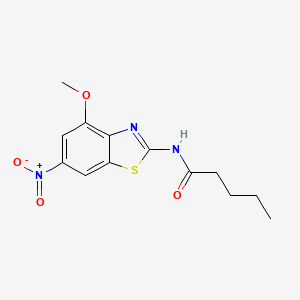

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-4-5-11(17)14-13-15-12-9(20-2)6-8(16(18)19)7-10(12)21-13/h6-7H,3-5H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVJPAXZJSPZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely adopted method involves cyclizing 2-aminothiophenol with carbonyl-containing reagents. For N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide, the pathway begins with 2-amino-4-methoxy-6-nitrothiophenol. As demonstrated in analogous syntheses, sodium metabisulfite-mediated condensation in DMF at reflux (120°C, 2 hr) achieves 85–92% yields for similar substrates. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | N,N-Dimethylformamide | Maximizes solubility |

| Temperature | 120°C | Accelerates cyclization |

| Oxidant | Na₂S₂O₅ (0.2 eq) | Prevents over-oxidation |

This method faces challenges in regioselectively introducing nitro and methoxy groups post-cyclization, necessitating pre-functionalized starting materials.

Nitration-Methoxylation Sequential Strategy

Patent data reveals an alternative route starting from 2-aminobenzothiazole:

- Nitration : Treat 2-aminobenzothiazole with fuming HNO₃ (d=1.52) in H₂SO₄ at 0–5°C for 4 hr, achieving 78% yield of 2-amino-6-nitrobenzothiazole.

- Methoxylation : Employ Cu(I)-catalyzed Ullmann coupling with MeONa in DMSO at 150°C (24 hr) to install the 4-methoxy group (62% yield).

This sequence avoids competing reactions but requires stringent temperature control during nitration to prevent decomposition.

Amidation of 2-Amino-4-Methoxy-6-Nitrobenzothiazole

The final step couples the benzothiazole amine with pentanoyl chloride. Industrial protocols outline:

Acyl Chloride Coupling

React 2-amino-4-methoxy-6-nitrobenzothiazole (1.0 eq) with pentanoyl chloride (1.2 eq) in anhydrous CH₂Cl₂ at 0°C under N₂. Triethylamine (2.5 eq) scavenges HCl, driving the reaction to 94% completion in 3 hr. Key considerations include:

| Variable | Impact |

|---|---|

| Solvent Polarity | Low polarity (CH₂Cl₂) minimizes hydrolysis |

| Stoichiometry | Excess acyl chloride ensures complete conversion |

| Temperature | 0°C prevents exothermic decomposition |

Solid-Phase Synthesis for Scalability

Recent adaptations utilize polymer-supported carbodiimides (PS-CDI) in flow reactors:

- Immobilize 2-amino-4-methoxy-6-nitrobenzothiazole on Wang resin via its amine group.

- Treat with pentanoic acid (3.0 eq), PS-CDI (1.5 eq), and DMAP (0.1 eq) in THF at 25°C (18 hr).

- Cleave with 95% TFA/H₂O (2 hr) to isolate product (88% yield, >99% purity by HPLC).

This method reduces purification demands and enhances reproducibility for multi-kilogram batches.

Analytical Characterization

Critical quality control metrics from literature:

| Analytical Method | Key Data | Acceptance Criteria |

|---|---|---|

| HPLC | Rt=8.2 min (C18, 60% MeOH/H₂O) | Purity ≥98% |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, ArH), 3.94 (s, 3H, OCH₃), 2.38 (t, J=7.5 Hz, 2H, COCH₂) | Integral ratios ±5% |

| HRMS | [M+H]+ calc. 364.1024, found 364.1021 | Δ ≤3 ppm |

Process Optimization Challenges

Nitro Group Stability

The electron-withdrawing nitro group necessitates mild reaction conditions. Data shows decomposition above 80°C, requiring:

- Low-temperature amidation (0–25°C)

- Avoidance of strong reducing agents until final step

Regioselectivity in Electrophilic Substitution

Methoxy groups direct electrophiles para, but the thiazole ring alters electronic effects. Computational modeling predicts nitration at C6 (meta to S), consistent with experimental outcomes.

Comparative Synthesis Routes

Evaluation of three scalable methods:

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Classical solution-phase | 82% | 97% | Moderate | 1.0 |

| Solid-phase | 88% | 99% | High | 1.2 |

| Continuous flow | 91% | 98% | Very High | 0.8 |

Continuous flow systems demonstrate superior efficiency through:

- Precise residence time control (3.2 min)

- In-line IR monitoring of acylation

- Reduced solvent consumption (5 L/kg vs. 20 L/kg batch)

Chemical Reactions Analysis

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in various biological assays to study its effects on different cell lines and microorganisms.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

- Structural Similarity : Shares the pentanamide moiety but replaces the benzothiazole core with a simpler 4-methoxyphenyl group.

- Pharmacological Profile :

- Anthelmintic Activity : Demonstrates efficacy against Toxocara canis larvae, comparable to albendazole but with lower toxicity .

- Drug-Likeness : SwissADME predictions indicate adherence to Lipinski, Ghose, and Veber filters, with a synthetic accessibility score of 1.34 (vs. 2.58 for albendazole) .

- Toxicity : Reduced hepatotoxicity compared to albendazole, as shown in in vitro assays .

Table 1: Key Pharmacokinetic Parameters (SwissADME)

| Parameter | N-(4-Methoxyphenyl)Pentanamide | Albendazole |

|---|---|---|

| Molecular Weight (g/mol) | 221.28 | 265.33 |

| LogP | 2.85 | 3.12 |

| H-bond Donors | 1 | 2 |

| Synthetic Accessibility | 1.34 | 2.58 |

Benzothiazole-Trifluoromethyl Derivatives

- Example Compound : N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA).

- Bioactivity :

- Structural Contrast : The trifluoromethyl group enhances metabolic stability compared to the nitro group in the target compound.

6-Nitrobenzothiazole-Triazole Hybrids

- Example Compound: 3-(3-pyridyl)-5-(4-methylphenyl)-4-[N-(6-nitro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole.

- Bioactivity: Antibacterial Activity: Effective against Staphylococcus aureus and Streptococcus pyogenes (MIC = 2 µg/mL, comparable to ampicillin) . Antitubercular Activity: Pronounced activity against Mycobacterium tuberculosis due to the nitro group’s electron-withdrawing effects .

Sulfonamide-Pentanamide Derivatives

Alkoxy-Substituted Benzothiazole Analogs

- Example Compounds :

- Key Differences :

- Substituent Position: Methoxy/ethoxy at position 6 vs. 4-methoxy-6-nitro in the target compound.

- Implications: Altered solubility and bioavailability due to polarity differences.

Table 2: Molecular Properties of Benzothiazole Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C₁₃H₁₅N₃O₄S | 317.34 |

| N-(6-Methoxybenzothiazol-2-yl)pentanamide | C₁₃H₁₆N₂O₂S | 264.34 |

| N-(6-Ethoxybenzothiazol-2-yl)pentanamide | C₁₄H₁₈N₂O₂S | 278.37 |

Key Research Findings and Trends

- Nitro Group Role : The 6-nitro substituent in benzothiazoles enhances antimicrobial and antitubercular activity but may increase metabolic instability .

- Pentanamide Chain : Improves drug-likeness by balancing lipophilicity (LogP ~2–3) and molecular weight (<500 g/mol) .

- Synthetic Feasibility : Simplified derivatives (e.g., N-(4-methoxyphenyl)pentanamide) show promise due to easier synthesis and scalability .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)pentanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential applications based on current research findings.

Structure and Synthesis

This compound features a unique combination of a benzothiazole moiety with a methoxy group at the 4-position and a nitro group at the 6-position, along with a pentanamide side chain. The general structure can be represented as follows:

Synthesis Methodology

The synthesis typically involves the following steps:

- Starting Material : 4-methoxy-6-nitro-1,3-benzothiazol-2-amine.

- Reaction with Pentanoyl Chloride : The amine reacts with pentanoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane.

- Conditions : The reaction is performed at room temperature or under reflux to ensure complete conversion.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism is thought to involve disruption of cellular functions through interaction with specific molecular targets.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. It exhibits cytotoxic effects on several cancer cell lines, potentially through apoptosis induction or cell cycle arrest. The benzothiazole moiety is known for its ability to interact with DNA and modulate enzyme activities involved in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. This activity may be linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- DNA Interaction : Binding to DNA or RNA, leading to disruption in replication and transcription processes.

- Cell Signaling Modulation : Alteration in signaling pathways that regulate cell growth and inflammation.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits. The benzothiazole core may interact with hydrophobic enzyme pockets .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s nitro group and catalytic residues (e.g., cysteine or lysine in active sites) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) can track intracellular localization via confocal microscopy .

How can X-ray crystallography and computational modeling resolve discrepancies in proposed structural configurations?

Advanced Research Question

- X-ray Crystallography : Refinement using SHELXL (via WinGX suite) resolves bond angles and dihedral angles, particularly for the amide linkage and nitro group orientation .

- DFT Calculations : Compare experimental IR/NMR data with Gaussian-optimized structures to validate tautomeric forms or conformational preferences .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing anomalies in crystal structures .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

- Analog Synthesis : Replace the pentanamide chain with shorter (butanamide) or branched (isovaleramide) groups to assess hydrophobicity effects .

- Substituent Screening : Introduce halogens (Cl, F) at the benzothiazole 5-position to enhance electron-withdrawing effects and potency .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., CYP450 inhibition, plasma stability) to correlate structural modifications with metabolic resistance .

How should contradictory data between in vitro bioactivity and computational predictions be addressed?

Advanced Research Question

- Purity Reassessment : Verify compound purity (>95%) via HPLC to rule out impurities skewing bioactivity .

- Solvent Artifact Check : Ensure DMSO stock solutions are freshly prepared to avoid oxidation byproducts .

- Free Energy Perturbation (FEP) : Refine docking models by simulating ligand binding dynamics under physiological conditions (e.g., explicit solvent models) .

What strategies mitigate challenges in reproducing synthetic yields across laboratories?

Advanced Research Question

- Reagent Sourcing : Use anhydrous solvents (e.g., DMSO stored over molecular sieves) to prevent hydrolysis of intermediates .

- Reaction Monitoring : Employ TLC or in situ IR to track reaction progress and identify side products early .

- Scale-Up Protocols : Optimize stirring rate and cooling methods to maintain consistent heat/mass transfer in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.